Potassium (cyclopropylmethyl)trifluoroborate

Catalog No.
S905718
CAS No.
1356481-57-6
M.F
C4H7BF3K
M. Wt
162.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium (cyclopropylmethyl)trifluoroborate

CAS Number

1356481-57-6

Product Name

Potassium (cyclopropylmethyl)trifluoroborate

IUPAC Name

potassium;cyclopropylmethyl(trifluoro)boranuide

Molecular Formula

C4H7BF3K

Molecular Weight

162.01 g/mol

InChI

InChI=1S/C4H7BF3.K/c6-5(7,8)3-4-1-2-4;/h4H,1-3H2;/q-1;+1

InChI Key

XCCLGHIXYQZPIA-UHFFFAOYSA-N

SMILES

[B-](CC1CC1)(F)(F)F.[K+]

Canonical SMILES

[B-](CC1CC1)(F)(F)F.[K+]

Suzuki-Miyaura Coupling Reactions

KCyF3 is a valuable reagent for Suzuki-Miyaura coupling reactions. This reaction type is a powerful tool for carbon-carbon (C-C) bond formation, which is a fundamental step in organic synthesis. KCyF3 acts as a cyclopropylmethylating agent, introducing a cyclopropylmethyl group (C3H5) onto an organic molecule [].

R-X + KCyF3 + Pd catalyst -> R-C3H5 + KF + BX3

  • R-X represents an organic molecule containing a leaving group (X) like bromine (Br) or iodine (I).
  • Pd catalyst refers to a palladium-based catalyst that facilitates the reaction.
  • KF is potassium fluoride, a byproduct of the reaction.
  • BX3 represents other byproducts, typically containing boron (B).

This reaction's key advantage is its compatibility with various functional groups, allowing for the synthesis of complex organic molecules [].

Other C-C Bond Forming Reactions

Beyond Suzuki-Miyaura coupling, KCyF3 shows promise in other C-C bond forming reactions. Research suggests its potential application in Negishi coupling, Kumada-Corriu coupling, and Stille coupling, although these areas are under active exploration [, , ].

Potassium (cyclopropylmethyl)trifluoroborate is an organometallic compound with the molecular formula C4H7BF3K . Its molecular weight is 162.00 g/mol, and it is identified by the CAS number 1356481-57-6 . The compound consists of a cyclopropylmethyl group bonded to a trifluoroborate moiety, with potassium serving as the counterion.

The most notable chemical reaction involving potassium (cyclopropylmethyl)trifluoroborate is the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds. In these reactions, potassium (cyclopropylmethyl)trifluoroborate serves as a versatile coupling partner, particularly in the formation of Csp3-Csp3 bonds .

The compound can undergo cross-coupling reactions with various substrates, including:

  • Aryl chlorides: Potassium (cyclopropylmethyl)trifluoroborate can couple with aryl chlorides to form cyclopropylmethyl-substituted aromatic compounds .
  • Benzyl chlorides: The compound can react with benzyl chlorides, forming products with a cyclopropylmethyl group attached to a benzyl moiety .

These reactions typically require palladium catalysts, such as Pd(OAc)2 or Pd2(dba)3, along with suitable ligands like XPhos or RuPhos .

While specific biological activities of potassium (cyclopropylmethyl)trifluoroborate have not been directly reported, the cyclopropyl group, which is a key component of this compound, is known to be present in many natural products and synthesized drug molecules . The cyclopropyl group can enhance the metabolic stability and alter the physicochemical properties of drug molecules.

The synthesis of potassium (cyclopropylmethyl)trifluoroborate likely involves a reaction between a cyclopropylmethyl halide (where the halide can be chloride, bromide, or iodide) and potassium hydrogen difluoride (KHF2). This method is similar to the general synthesis route for organotrifluoroborates.

Potassium (cyclopropylmethyl)trifluoroborate finds its primary application in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications.

The compound is particularly useful in the following contexts:

  • Formation of Csp3-Csp3 bonds: It enables the creation of new carbon-carbon bonds between sp3-hybridized carbons, which can be challenging using other methods .
  • Synthesis of cyclopropyl-containing compounds: The cyclopropyl group is important in many bioactive molecules, and this reagent provides a convenient way to introduce this moiety .
  • Modification of aromatic and heteroaromatic compounds: The compound can be used to attach cyclopropylmethyl groups to various aromatic systems .

Similar Compounds: Comparison and Uniqueness

Potassium (cyclopropylmethyl)trifluoroborate belongs to a broader class of organotrifluoroborate compounds. Some similar compounds include:

  • Potassium cyclopropyltrifluoroborate
  • Potassium cyclobutyltrifluoroborate
  • Potassium alkoxymethyltrifluoroborates

The uniqueness of potassium (cyclopropylmethyl)trifluoroborate lies in its specific cyclopropylmethyl group, which combines the reactivity of a primary alkyl group with the unique properties of the cyclopropyl ring. This structure allows for the introduction of a cyclopropylmethyl moiety into various organic frameworks, which can be particularly useful in medicinal chemistry and materials science applications .

Compared to potassium cyclopropyltrifluoroborate, the cyclopropylmethyl variant offers an additional methylene spacer, potentially providing different reactivity and physical properties. The cyclobutyl analog, while also a cyclic structure, lacks the tension and unique properties associated with the three-membered cyclopropyl ring .

Early Discoveries and Synthetic Breakthroughs

The chemistry of organotrifluoroborates originated in the 1960s with the synthesis of simple aryl derivatives, but their utility remained limited until the 1990s. A pivotal advancement came from Vedejs et al. in 1995, who demonstrated that boronic acids could be converted to potassium organotrifluoroborates via reaction with potassium bifluoride (KHF₂). This method enabled large-scale production of air- and moisture-stable reagents, including cyclopropylmethyl variants.

Evolution of Cyclopropane-Functionalized Derivatives

The synthesis of potassium (cyclopropylmethyl)trifluoroborate emerged from efforts to incorporate strained rings into cross-coupling substrates. Early routes involved hydroboration of cyclopropenes or transmetalation from cyclopropylzinc reagents. Modern protocols typically start with cyclopropylmethylboronic acid, which reacts with KHF₂ in methanol to yield the trifluoroborate salt in high purity.

Physical State and Appearance

Potassium (cyclopropylmethyl)trifluoroborate presents as a white solid under standard laboratory conditions [1] [2] [3]. The compound exhibits a crystalline structure characteristic of ionic organotrifluoroborate salts [1] [2]. Commercial samples typically demonstrate high purity levels, with nuclear magnetic resonance analysis confirming purity levels of 95% or higher [1] [4]. The solid maintains its white appearance and structural integrity when stored under appropriate conditions, showing no visible signs of degradation or discoloration over extended periods [3] [4].

The molecular formula of the compound is C₄H₇BF₃·K, with a molecular weight of 162.00 g/mol [2] [5] [6]. This relatively low molecular weight contributes to its favorable handling characteristics and solubility properties in polar solvents. The compound is assigned the Chemical Abstracts Service registry number 1356481-57-6 and carries the MDL number MFCD11052655 for database identification purposes [1] [2] [5] [4].

Solubility Profile in Various Solvents

The solubility characteristics of potassium (cyclopropylmethyl)trifluoroborate reflect its ionic nature and the presence of the polar trifluoroborate anion. The compound demonstrates excellent solubility in water, a property that distinguishes organotrifluoroborates from their corresponding boronic acid analogs [8]. This aqueous solubility stems from the ionic character of the potassium-trifluoroborate salt structure, which readily dissociates in polar protic media.

In organic solvents, the compound shows preferential solubility in polar systems. Methanol, acetonitrile, acetone, dimethylformamide, and dimethyl sulfoxide all serve as excellent solvents for this organotrifluoroborate [9]. Dimethyl sulfoxide d₆ has emerged as the preferred solvent for nuclear magnetic resonance spectroscopic analysis due to its exceptional solvating properties and chemical inertness toward the trifluoroborate functionality [9].

Tetrahydrofuran provides moderate solubility and is commonly employed in synthetic applications, particularly in cross-coupling reactions where the compound serves as a nucleophilic partner [8]. However, solubility decreases significantly in less polar organic solvents. Dichloromethane shows limited dissolution capacity due to the ionic nature of the compound [10]. The compound remains essentially insoluble in non-polar solvents such as diethyl ether and hexane, consistent with the general behavior of ionic organometallic salts [10] [9].

This solubility profile has important implications for synthetic applications, as it determines the choice of reaction media and influences reaction kinetics and mechanisms in cross-coupling processes.

Stability to Air and Moisture

Potassium (cyclopropylmethyl)trifluoroborate exhibits remarkable stability toward both atmospheric air and moisture, representing a significant advantage over traditional boronic acid reagents [11] [12]. This stability arises from the tetrahedral coordination environment of the boron center, where three fluorine atoms and one carbon substituent create a kinetically and thermodynamically stable boron-fluorine bond framework.

Unlike boronic acids, which readily undergo hydrolysis and oxidation reactions in the presence of moisture and oxygen, organotrifluoroborates maintain their structural integrity under ambient atmospheric conditions [11]. The compound can be handled on the benchtop without special precautions for moisture exclusion, although storage under inert atmosphere at reduced temperatures is recommended for long-term preservation [4] [12].

The moisture stability extends to aqueous reaction conditions, where the compound maintains its reactivity profile without significant decomposition. This characteristic enables its use in aqueous or mixed aqueous-organic reaction systems, expanding the scope of applicable reaction conditions compared to moisture-sensitive boronic acid derivatives [12].

Air stability studies have confirmed that the compound shows no detectable degradation when exposed to atmospheric oxygen over extended periods [11]. This oxidative stability contrasts sharply with the behavior of many organoborane reagents, which undergo rapid oxidation in the presence of oxygen to form corresponding alcohols or other oxidation products.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of potassium (cyclopropylmethyl)trifluoroborate across multiple nuclei. Dimethyl sulfoxide d₆ serves as the optimal solvent for nuclear magnetic resonance studies due to its excellent solvating properties and chemical compatibility with organotrifluoroborate salts [9].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the cyclopropylmethyl substituent. The cyclopropyl ring protons appear as complex multipiples in the upfield region, typically between 0.2 and 1.3 parts per million, reflecting the strained ring environment and the influence of the adjacent methylene group [9]. The methylene bridge connecting the cyclopropyl ring to the boron center generates distinct signals that serve as diagnostic features for structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with particular significance attached to the carbon directly bonded to boron. This carbon typically appears as a broad resonance due to quadrupolar relaxation effects from the neighboring boron-11 nucleus [9]. The broadening phenomenon is characteristic of carbon-boron bonds and serves as a diagnostic feature for organotrifluoroborate compounds.

Boron-11 nuclear magnetic resonance spectroscopy yields a characteristic quartet pattern resulting from scalar coupling with the three equivalent fluorine-19 nuclei [9]. Modified pulse sequences have been developed to enhance resolution and clearly observe boron-fluorine coupling constants, providing detailed information about the electronic environment of the boron center.

Fluorine-19 nuclear magnetic resonance spectroscopy shows resonances in the chemical shift range typical for trifluoroborate anions, generally appearing between -129 and -141 parts per million [9]. The fluorine signals exhibit coupling to the boron-11 nucleus, appearing as a quartet with coupling constants that provide insight into the strength of the boron-fluorine bonds.

Infrared Spectroscopic Features

Infrared spectroscopy of potassium (cyclopropylmethyl)trifluoroborate reveals characteristic vibrational modes that confirm the structural features of the compound. Solid-state analysis using attenuated total reflectance methodology provides clear identification of key functional groups without the need for sample preparation in potentially interfering matrices [3].

The most diagnostic features in the infrared spectrum arise from boron-fluorine stretching vibrations, which appear as strong, characteristic bands in the fingerprint region. These vibrations are particularly intense due to the highly polar nature of the boron-fluorine bonds and serve as definitive markers for the trifluoroborate functionality.

Carbon-hydrogen stretching vibrations from the cyclopropylmethyl substituent appear in the expected regions, with cyclopropyl carbon-hydrogen stretches showing characteristic frequencies that reflect the strained ring environment. The methylene carbon-hydrogen stretching modes provide additional confirmation of the bridging alkyl group structure.

Bending vibrations corresponding to various carbon-hydrogen deformation modes appear throughout the mid-infrared region, creating a complex but reproducible fingerprint pattern specific to the cyclopropylmethyl substituent. These features, combined with the boron-fluorine stretching modes, provide unambiguous identification of the compound structure.

Mass Spectrometric Properties

Mass spectrometric analysis of potassium (cyclopropylmethyl)trifluoroborate provides molecular weight confirmation and fragmentation pattern information useful for structural characterization. The molecular ion peak appears at mass-to-charge ratio 162, corresponding to the molecular weight of the intact compound [13] [14].

Under standard ionization conditions, the compound exhibits relatively stable molecular ion formation, reflecting the robust nature of the trifluoroborate anion. The molecular ion serves as the base peak in many ionization modes, indicating minimal fragmentation under gentle ionization conditions.

Fragmentation patterns, when observed, typically involve loss of fluorine atoms or alkyl fragments, providing structural information about the substituent groups. The cyclopropylmethyl group may undergo ring-opening fragmentation under higher energy conditions, generating characteristic fragment ions that aid in structural confirmation.

The mass spectrometric behavior provides valuable analytical information for compound identification and purity assessment, particularly when coupled with chromatographic separation techniques for complex mixture analysis.

Thermal Stability Analysis

Thermal stability studies of potassium (cyclopropylmethyl)trifluoroborate indicate robust behavior under normal laboratory temperature conditions [4] [11]. The compound maintains structural integrity at room temperature and shows no evidence of thermal decomposition during routine handling and storage procedures.

Recommended storage temperatures of -20°C ensure optimal long-term stability, though the compound tolerates exposure to ambient temperatures without immediate degradation [4]. This thermal stability profile enables use in synthetic reactions conducted at elevated temperatures, expanding the scope of applicable reaction conditions.

The thermal stability arises from the strong boron-fluorine bonds within the trifluoroborate anion, which possess high bond dissociation energies and resist thermal cleavage under moderate heating conditions. The ionic nature of the potassium salt also contributes to thermal stability by providing a stable lattice structure in the solid state.

Comparative studies with related organotrifluoroborate compounds indicate that alkyl-substituted derivatives generally exhibit superior thermal stability compared to aryl analogs, attributed to the absence of electronic delocalization effects that might weaken the carbon-boron bond [11]. This characteristic makes potassium (cyclopropylmethyl)trifluoroborate particularly suitable for synthetic applications requiring thermal robustness.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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